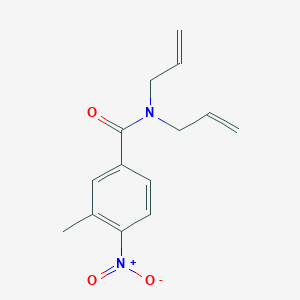

N,N-diallyl-3-methyl-4-nitrobenzamide

Description

Overview of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives represent a cornerstone in modern chemical research, particularly within medicinal chemistry and drug discovery. nanobioletters.comresearchgate.net This class of compounds, characterized by a benzoic acid amide, is recognized for its wide spectrum of pharmacological effects. nanobioletters.comresearchgate.net The amide linkage is a common feature in many biologically active molecules, and the benzamide scaffold provides a versatile platform for synthetic modification. nanobioletters.comcyberleninka.ru Researchers have successfully designed and synthesized numerous benzamide derivatives with applications including antimicrobial, analgesic, anticancer, and anti-inflammatory agents. nanobioletters.comresearchgate.netnih.gov The ability to readily modify the aromatic ring and the amide nitrogen allows for the fine-tuning of a compound's physicochemical properties and biological targets. acs.org This synthetic flexibility has fueled extensive research into creating novel benzamide-based compounds for a variety of therapeutic applications. nanobioletters.com

Significance of Diallyl and Nitro Functionalities in Organic Synthesis and Target Molecule Design

The chemical personality of N,N-diallyl-3-methyl-4-nitrobenzamide is significantly shaped by its constituent functional groups: the diallyl moiety on the amide nitrogen and the nitro group on the aromatic ring.

The diallyl group , which consists of two allyl (CH₂=CHCH₂) units, is a valuable tool in organic synthesis. The allyl group itself is often employed as a protecting group for alcohols and amines due to its stability under various conditions and its susceptibility to selective removal using palladium catalysts. organic-chemistry.org Beyond its use in protection strategies, the diallyl functionality is found in various biologically active compounds. For instance, organosulfur compounds from garlic, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), are known for their antimicrobial and anticancer properties. pharmatutor.orgnih.govresearchgate.net The presence of the allyl moiety in these natural products is considered crucial for their biological effects. pharmatutor.org

The nitro group (–NO₂) is a powerful electron-withdrawing group that profoundly influences a molecule's electronic properties, polarity, and reactivity. nih.gov In medicinal chemistry, the nitro group is considered a "versatile and unique" functional moiety. acs.orgnih.gov Its strong electron-withdrawing nature can enhance interactions with biological targets and affect a drug's pharmacokinetic profile. nih.govsvedbergopen.com Nitroaromatic compounds are often investigated as hypoxia-activated prodrugs, particularly in cancer therapy, where the low-oxygen environment of tumors can facilitate the reduction of the nitro group to a cytotoxic species. acs.orgnih.govmdpi.com This bioreductive activation is a key mechanism for several antibacterial and antiparasitic agents. mdpi.com The strategic placement of a nitro group is a common tactic in drug design to modulate biological activity and develop targeted therapies. svedbergopen.commdpi.commdpi.com

Current Academic Research Landscape for N,N-diallyl-3-methyl-4-nitrobenzamide and Structural Analogs

While specific academic literature focusing exclusively on N,N-diallyl-3-methyl-4-nitrobenzamide is not prominent, a significant body of research exists for its structural analogs. These studies provide a framework for understanding the potential properties and research avenues for the target compound. The primary structural components are the 3-methyl-4-nitrobenzoyl group and the diallylamide functionality.

Research on closely related nitrobenzamide derivatives is active, with scientists synthesizing and evaluating these compounds for various biological activities. For example, a series of novel 4-substituted-3-nitrobenzamide derivatives were synthesized and showed potent anti-tumor activity against several cancer cell lines. nih.govresearchgate.net Similarly, new 4-nitrobenzamide (B147303) derivatives have been synthesized and characterized, with some demonstrating significant antimicrobial potential. researchgate.netijpbs.com The synthesis of these compounds often involves reacting a substituted nitrobenzoyl chloride with an appropriate amine. mdpi.commdpi.com

The table below summarizes research findings for several structural analogs of N,N-diallyl-3-methyl-4-nitrobenzamide, highlighting the type of investigation and key outcomes.

| Compound/Derivative Class | Research Focus | Key Findings | Citations |

| 4-Substituted-3-nitrobenzamide Derivatives | Synthesis, Antitumor Activity | Compounds exhibited potent inhibitory activities against HCT-116, MDA-MB435, and HL-60 cancer cell lines. | nih.govresearchgate.net |

| New 4-Nitrobenzamide Derivatives | Synthesis, Antimicrobial Activity | Synthesized Schiff bases from 4-nitrobenzamide showed potent antimicrobial activity, identifying them as viable leads for further study. | researchgate.netijpbs.com |

| 2-Chloro-5-[(4-chlorophenyl)sulfamoyl)-N-(alkyl/aryl)-4-nitrobenzamide Derivatives | Synthesis, Antidiabetic Activity | Compounds showed potent to moderate inhibitory potential against α-glucosidase and α-amylase. | nih.gov |

| N-(2,2-Diphenylethyl)-4-nitrobenzamide | Synthesis, Characterization | A novel hybrid molecule was successfully synthesized using an eco-friendly mechanochemical method. | mdpi.com |

| N-(3-chlorophenethyl)-4-nitrobenzamide | Synthesis, Characterization | The novel bio-functional hybrid molecule was synthesized and fully characterized by spectral data. | mdpi.com |

| N-(4-Methylphenylsulfonyl)-3-nitrobenzamide | Synthesis, Crystal Structure Analysis | The compound was synthesized and its molecular structure was determined, showing a distinct dihedral angle between the aromatic rings. | nih.gov |

The foundational molecule, 3-Methyl-4-nitrobenzamide (B1581358) , is commercially available and listed in chemical databases, providing a starting point for more complex syntheses. nih.gov

Scope and Objectives of Research Investigations

Based on the established research trends for its structural analogs, investigations into N,N-diallyl-3-methyl-4-nitrobenzamide would likely encompass several key objectives:

Synthesis and Characterization: The primary goal would be to develop an efficient synthetic route to N,N-diallyl-3-methyl-4-nitrobenzamide, likely by reacting 3-methyl-4-nitrobenzoyl chloride with diallylamine (B93489). Subsequent objectives would involve purification and thorough characterization using modern spectroscopic techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry to confirm the molecular structure. nih.govresearchgate.netnih.gov

Biological Screening: A major objective would be to evaluate the compound's biological activity. Drawing parallels from its analogs, screening would likely focus on:

Anticancer Activity: Testing the compound's cytotoxicity against a panel of human cancer cell lines, similar to the studies on other 3-nitrobenzamide (B147352) derivatives. nih.govresearchgate.net

Antimicrobial Activity: Evaluating its efficacy against various strains of bacteria and fungi, a common objective for new nitrobenzamide compounds. researchgate.netijpbs.com

Enzyme Inhibition: Investigating its potential as an inhibitor for specific enzymes, such as carbonic anhydrase or cholinesterases, which are known targets for benzamide derivatives. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies: A broader research program might aim to synthesize a series of related N,N-diallyl-nitrobenzamides with varied substitution patterns on the aromatic ring. The objective of such SAR studies would be to understand how different functional groups influence the compound's biological potency and selectivity, providing insights for the design of more effective molecules. nih.gov

In essence, the research scope for N,N-diallyl-3-methyl-4-nitrobenzamide would be to position it within the well-established field of nitrobenzamide chemistry and explore its potential as a novel bioactive agent.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-nitro-N,N-bis(prop-2-enyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-4-8-15(9-5-2)14(17)12-6-7-13(16(18)19)11(3)10-12/h4-7,10H,1-2,8-9H2,3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWHPQTRLIZQEKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Strategies for N,n Diallyl 3 Methyl 4 Nitrobenzamide

Precursor Synthesis and Derivatization

The successful synthesis of the target compound is fundamentally dependent on the efficient preparation of its key precursors: 3-methyl-4-nitrobenzoic acid and diallylamine (B93489).

3-Methyl-4-nitrobenzoic Acid: This crucial intermediate can be synthesized through several established routes. One common industrial method involves the selective oxidation of 2,4-dimethylnitrobenzene. patsnap.comnbinno.com Various oxidizing agents can be employed, including molecular oxygen with a cobalt acetate (B1210297) catalyst, which selectively oxidizes the methyl group at the 4-position. chemicalbook.comchemicalbook.com Another approach is the indirect electrosynthesis method, where chromium sulfate (B86663) is electrolytically oxidized to chromium trioxide, which then serves as the oxidant for 2,4-dimethylnitrobenzene. google.com An alternative pathway begins with 3-methylbenzoic acid (m-toluic acid), which undergoes nitration. This electrophilic aromatic substitution reaction typically uses a mixture of nitric acid and sulfuric acid, though conditions must be carefully controlled to favor the formation of the desired 4-nitro isomer. nist.govtruman.edu

Diallylamine: This secondary amine is commercially available but can also be prepared through several laboratory methods. A common synthesis involves the reaction of allylamine (B125299) with an allyl halide, such as allyl bromide or allyl chloride. orgsyn.org However, this method can lead to a mixture of mono-, di-, and triallylamines, necessitating purification. orgsyn.org A more selective procedure starts with the hydrolysis of diallylcyanamide. orgsyn.org Commercial production may also involve the partial hydrogenation of acrylonitrile. wikipedia.org

| Precursor | Starting Material(s) | Key Reagents/Conditions | Reference(s) |

|---|---|---|---|

| 3-Methyl-4-nitrobenzoic acid | 2,4-Dimethylnitrobenzene | O₂, Cobalt Acetate Catalyst, Acetic Acid | chemicalbook.comchemicalbook.com |

| 3-Methylbenzoic acid (m-Toluic acid) | HNO₃, H₂SO₄ | truman.edu | |

| Diallylamine | Allylamine, Allyl Halide | Base | orgsyn.org |

| Diallylcyanamide | Acid or Base Hydrolysis | orgsyn.org |

Formation of the Benzamide (B126) Scaffold

The central reaction in the synthesis is the formation of the amide bond, which links the 3-methyl-4-nitrobenzoyl moiety with the diallylamine. This is typically achieved by activating the carboxylic acid of the benzoic acid precursor, most commonly by converting it to an acyl chloride.

Amide Bond Formation Techniques and Principles (e.g., Schotten-Baumann Reaction)

The Schotten-Baumann reaction is a widely used and effective method for synthesizing amides from amines and acyl chlorides. wikipedia.orglscollege.ac.in In the context of N,N-diallyl-3-methyl-4-nitrobenzamide synthesis, this involves reacting 3-methyl-4-nitrobenzoyl chloride with diallylamine.

The reaction is typically performed under biphasic conditions, using an organic solvent (like dichloromethane (B109758) or diethyl ether) for the reactants and an aqueous phase containing a base (commonly sodium hydroxide). wikipedia.orglscollege.ac.in The base plays a crucial dual role: it neutralizes the hydrochloric acid (HCl) generated during the condensation, preventing the protonation of the unreacted diallylamine and driving the reaction equilibrium toward the product. organic-chemistry.orgbyjus.com The vigorous stirring of the two phases facilitates the reaction at the interface.

Mechanism Principles:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of diallylamine attacks the electrophilic carbonyl carbon of 3-methyl-4-nitrobenzoyl chloride.

Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.

Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

Deprotonation: The resulting protonated amide is deprotonated by the base, yielding the final N,N-diallyl-3-methyl-4-nitrobenzamide product.

Alternative Acylation Methods

While the Schotten-Baumann reaction is robust, other acylation methods can also be employed. A common alternative involves carrying out the reaction in a single organic phase using a non-nucleophilic organic base, such as pyridine (B92270) or triethylamine, as the acid scavenger. stackexchange.com This approach is often preferred for substrates that may be sensitive to aqueous hydroxide. The reaction is typically run in an aprotic solvent like dichloromethane at cool temperatures. stackexchange.com

For more specialized applications, particularly if starting from the carboxylic acid without isolating the acyl chloride, various coupling reagents used in peptide synthesis can be adapted. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or carbonyldiimidazole (CDI) activate the carboxylic acid in situ, allowing for direct reaction with the amine. However, for a straightforward synthesis like this, the acyl chloride route is generally more direct and cost-effective. Iodine has also been shown to catalyze the N-acylation of secondary amines with acyl chlorides under solvent-free conditions. tandfonline.comresearchgate.net

Strategies for Incorporating Diallyl Moieties

The incorporation of the two allyl groups is achieved by using diallylamine as the amine component in the amide bond formation step. Diallylamine acts as a secondary amine nucleophile, and its reaction with an activated 3-methyl-4-nitrobenzoic acid derivative is the key step for introducing the diallyl functionality.

The primary strategy involves the acylation of diallylamine with 3-methyl-4-nitrobenzoyl chloride. The reactivity of the secondary amine is sufficient to ensure efficient nucleophilic attack on the acyl chloride. The presence of two allyl groups does not typically impose significant steric hindrance for this type of reaction. website-files.com

Introduction and Modification of the Nitro Group

The timing of the introduction of the nitro group onto the aromatic ring is a key strategic consideration, with both "early-stage" and "late-stage" nitration approaches being viable.

An early-stage nitration strategy involves using 3-methyl-4-nitrobenzoic acid as a starting material, where the nitro group is already in place before the amide bond is formed. chemicalbook.com This is the most common approach, as the synthesis of this precursor is well-established, and the electron-withdrawing nature of the nitro group does not significantly interfere with the subsequent acylation reaction.

A late-stage nitration strategy would involve first synthesizing N,N-diallyl-3-methylbenzamide (the non-nitrated analogue) and then introducing the nitro group via electrophilic aromatic substitution. This requires a nitrating agent, such as a mixture of nitric and sulfuric acid, under controlled temperature conditions. truman.eduorgsyn.org The amide group is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Their combined influence directs the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to each group, making the 4-position a likely target. Recently, milder reagents like Fe(NO₃)₃·9H₂O have been developed for late-stage nitration. nih.govresearchgate.net

| Strategy | Description | Advantages | Potential Challenges |

|---|---|---|---|

| Early-Stage Nitration | Use of pre-nitrated 3-methyl-4-nitrobenzoic acid as the starting material. | Well-defined regiochemistry; avoids exposing the final product to harsh nitrating conditions. | Requires synthesis of the nitrated precursor. |

| Late-Stage Nitration | Nitration of the fully formed N,N-diallyl-3-methylbenzamide scaffold. | Potentially shorter overall route if the non-nitrated amide is readily available. | Risk of side reactions (e.g., oxidation of allyl groups); potential for forming isomeric byproducts. |

Once introduced, the nitro group can be chemically modified. The most significant transformation is its reduction to an amino group (-NH₂) . This conversion is a cornerstone of synthetic chemistry as it transforms a strongly electron-withdrawing group into a strongly electron-donating one, opening up a vast array of subsequent derivatization possibilities, such as diazotization or further acylation. masterorganicchemistry.comacs.org This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or chemical reducing agents like tin(II) chloride (SnCl₂) in acidic media or iron (Fe) in acetic acid. wikipedia.orgnumberanalytics.comchemistryviews.org

Advanced Synthetic Transformations

The structure of N,N-diallyl-3-methyl-4-nitrobenzamide contains several functional groups—the allyl groups, the nitro group, and the aromatic ring—that can be targeted for advanced synthetic modifications.

Transformations of the Allyl Groups: The two alkene functionalities are ripe for a wide range of transformations. nih.gov These include:

Hydrogenation: Reduction of the double bonds to yield the corresponding N,N-dipropyl derivative.

Oxidation: Dihydroxylation using reagents like osmium tetroxide, or oxidative cleavage with ozone (ozonolysis) to form aldehydes.

Halogenation: Addition of halogens like Br₂ across the double bonds.

Thiol-ene "click" chemistry: A radical-mediated addition of a thiol across the double bond, allowing for the attachment of diverse functional moieties. nih.gov

Cross-Metathesis: Reaction with other alkenes in the presence of a Grubbs' catalyst to form new, more complex alkenes.

Palladium-Catalyzed Deallylation: The N-allyl groups can be selectively removed under mild conditions using a palladium(0) catalyst. researchgate.netnih.gov This reaction could be used to convert N,N-diallyl-3-methyl-4-nitrobenzamide into 3-methyl-4-nitrobenzamide (B1581358) (the primary amide), offering a route to other N-substituted derivatives.

Reactions Involving the Reduced Nitro Group: As mentioned, reduction of the nitro group to an amine (forming N,N-diallyl-4-amino-3-methylbenzamide) provides a versatile handle for further synthesis. The resulting aniline (B41778) derivative can undergo reactions such as Sandmeyer reactions (after diazotization) to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) or be used in coupling reactions to build more complex molecular architectures.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Palladium-Catalyzed Intramolecular Reactions)

Transition metal catalysis provides powerful tools for the intramolecular cyclization of N,N-diallyl amide systems, including N,N-diallyl-3-methyl-4-nitrobenzamide. Palladium, in particular, is a versatile catalyst for such transformations, enabling the construction of various heterocyclic scaffolds. researchgate.netnih.gov These reactions often proceed through the activation of an allylic C-H bond or the reaction with a pre-functionalized allyl group, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. rsc.orglookchem.com

For a substrate like N,N-diallyl-3-methyl-4-nitrobenzamide, palladium(II)-catalyzed oxidative cyclization represents a plausible strategy. In this type of reaction, the palladium catalyst activates one of the allyl groups, making it susceptible to intramolecular nucleophilic attack by the amide oxygen. This process, often referred to as an amino- or oxypalladation, results in the formation of a cyclic intermediate. nih.gov The reaction typically requires an oxidant, such as benzoquinone (BQ) or even molecular oxygen, to regenerate the active Pd(II) catalyst from the Pd(0) species formed at the end of the catalytic cycle. rsc.orgnih.gov The use of chiral ligands can also impart stereoselectivity, leading to enantioenriched heterocyclic products like oxazolines. organic-chemistry.orgchemrxiv.org Such methods are valued for their ability to rapidly build molecular complexity from readily available starting materials. rsc.org

The versatility of these methods allows for the synthesis of five- and six-membered rings. nih.govorganic-chemistry.org For example, a Wacker-type cyclization of allylic carbamates, a related substrate class, has been shown to produce vinyl-oxazolidinones with high diastereoselectivity. nih.gov The specific outcome of the cyclization of N,N-diallyl-3-methyl-4-nitrobenzamide would depend on the reaction conditions, including the choice of catalyst, ligands, and oxidant.

Mechanistic Pathways (e.g., π-Allyl Palladium Intermediates, Heck-Type Cyclizations)

The mechanisms of palladium-catalyzed reactions involving allyl groups are generally well-understood and typically involve key organometallic intermediates and elementary steps. wildlife-biodiversity.com

π-Allyl Palladium Intermediates: A central feature of many palladium-catalyzed allylic functionalizations is the formation of a π-allylpalladium intermediate. researchgate.netmdpi.com This intermediate can be generated via two primary routes. In one pathway, a Pd(II) salt abstracts a hydrogen from an allylic position (C-H activation), forming a Pd-H species and the π-allyl complex. mdpi.comdtu.dk This process is often facilitated by a base or a ligand, such as acetate, which can act as a proton shuttle. dtu.dknih.gov Alternatively, in what is known as the Tsuji-Trost reaction, a Pd(0) complex undergoes oxidative addition to an allylic substrate containing a leaving group (like acetate or halide), displacing the group to form the cationic [Pd(π-allyl)]+ complex. researchgate.netyoutube.com In both cases, the resulting π-allyl complex activates the three-carbon allyl unit for subsequent nucleophilic attack, which can occur intramolecularly to achieve cyclization. researchgate.netyoutube.com

Heck-Type Cyclizations: The intramolecular Heck reaction is another powerful method for forming cyclic structures. researchgate.netwikipedia.org This reaction involves the palladium(0)-catalyzed coupling of an alkenyl or aryl halide with an alkene tethered to the same molecule. wikipedia.orgwikipedia.org For a derivative of N,N-diallyl-3-methyl-4-nitrobenzamide to undergo a classic Heck cyclization, an aryl halide would need to be present on one of the allyl groups.

The catalytic cycle for the Heck reaction begins with the oxidative addition of a Pd(0) catalyst into the carbon-halide bond, forming an organopalladium(II) complex. wikipedia.org This is followed by coordination of the tethered alkene and subsequent migratory insertion of the alkene into the palladium-carbon bond (carbopalladation). This key step forms the new carbon-carbon bond and creates the cyclic framework. wikipedia.orgwikipedia.org The cycle concludes with β-hydride elimination, which regenerates the double bond (often in a new position) and the Pd(0) catalyst, allowing the process to repeat. wikipedia.org The regioselectivity of both the insertion (e.g., exo vs. endo cyclization) and the β-hydride elimination steps are critical factors that determine the final product structure. wikipedia.orguwindsor.ca

Olefin Isomerization in N,N-diallyl Systems

The allyl groups within N,N-diallyl-3-methyl-4-nitrobenzamide can be strategically repositioned through transition metal-catalyzed olefin isomerization. This reaction converts the terminal allyl groups (N-CH₂CH=CH₂) into the thermodynamically more stable internal N-(1-propenyl) isomers (N-CH=CHCH₃), known as enamides. acs.org This transformation is significant as enamides are valuable synthetic intermediates. nih.gov

Ruthenium and palladium complexes are highly effective catalysts for this process. acs.orgnih.gov For instance, ruthenium catalysts like CpRu(CH₃CN)₃PF₆ have been shown to isomerize N-allyl amides to Z-enamides with high geometric selectivity. nih.gov The reaction conditions are typically mild, and the amide's directing-group ability plays a crucial role in achieving high conversion and selectivity. acs.orgnih.gov Palladium-based catalysts have also been employed for the isomerization of various olefins, including allyl amines and ethers, often yielding the E-isomer as the major product. acs.org

A study on the isomerization of N-allyl amides demonstrated that various substitution patterns on the allyl group are tolerated, allowing for the synthesis of di-, tri-, and even tetrasubstituted enamides with defined geometry. nih.gov The choice of catalyst and reaction conditions can be tuned to favor the formation of either the E or Z olefin isomer. nih.gov This methodology could be applied to N,N-diallyl-3-methyl-4-nitrobenzamide to selectively isomerize one or both allyl groups, providing access to mono- or bis-enamide structures for further synthetic elaboration. The process can also be part of a tandem reaction sequence, for example, where isomerization precedes a deallylation step to remove a protecting group. nih.gov

| Catalyst | Substrate Type | Selectivity | Yield | Reference |

|---|---|---|---|---|

| CpRu(CH₃CN)₃PF₆ | Terminal N-allyl benzamide | >20:1 (Z:E) | >95% | nih.gov |

| [Pd(μ-I)(PCy₃)]₂ | N-allyl amide | E-selective | Not specified | researchgate.net |

| RuH(CO)(PPh₃)₃ | N-allyl amine | Not specified | High | acs.org |

Electrochemical Synthesis Approaches for Benzamide Derivatives

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods for preparing benzamide derivatives. rsc.org These methods utilize electricity to drive redox reactions, often avoiding harsh reagents, high temperatures, and the generation of stoichiometric waste. rsc.orgresearchgate.net

One plausible electrochemical route to N,N-diallyl-3-methyl-4-nitrobenzamide involves the amidation of a suitable precursor. For example, research has demonstrated the efficient synthesis of benzamides from benzaldehydes in an electrolysis cell. researchgate.net In a potential application of this method, 3-methyl-4-nitrobenzaldehyde (B101905) could be reacted with diallylamine. The reaction can be mediated by an electrochemically generated superoxide (B77818) anion, which acts as both a base and an oxidant to facilitate the amidation, achieving high yields under mild conditions. researchgate.net

Another strategy involves the direct electrochemical coupling of starting materials. For instance, methods have been developed for the synthesis of bis(sulfabenzamide) derivatives by reacting a sulfonamide with an electrochemically generated benzoquinone. rsc.org While structurally different, this demonstrates the principle of using an electrochemically activated species to react with an amine-containing compound. The electrochemical synthesis of benzimidazoles, another class of N-heterocycles, has been achieved through intramolecular C-H amination, showcasing the power of electrochemistry to forge C-N bonds without the need for transition metals or chemical oxidants. acs.org These approaches highlight the potential for developing a direct and sustainable electrochemical synthesis of N,N-diallyl-3-methyl-4-nitrobenzamide from appropriate precursors like 3-methyl-4-nitrobenzoic acid or its derivatives and diallylamine. rsc.org

| Method | Precursors | Key Features | Reference |

|---|---|---|---|

| Benzoin Amidation | Benzaldehyde, Amine | Mediated by electro-generated superoxide; good yields (up to 89%). | researchgate.net |

| Michael Addition | Hydroquinone, Sulfabenzamide | ECECE mechanism in a water/ethanol mixture; green conditions. | rsc.org |

| Intramolecular C(sp³)–H Amination | N-substituted diamine | Forms benzimidazoles; avoids transition metals and oxidants. | acs.org |

| Amidation via NHC | Carboxylic acid, Amine | Uses an N-heterocyclic carbene (NHC) mediator. | rsc.org |

Advanced Spectroscopic and Structural Characterization Techniques in Research

Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

In the ¹H NMR spectrum of N,N-diallyl-3-methyl-4-nitrobenzamide, specific resonances are expected for the aromatic, allyl, and methyl protons. The aromatic region would likely display a complex pattern due to the substitution on the benzene (B151609) ring. The proton ortho to the nitro group is expected to be the most downfield-shifted aromatic proton. The diallyl groups would present characteristic signals for the methylene (B1212753) and vinyl protons, with their chemical shifts influenced by the adjacent nitrogen atom. The methyl group attached to the aromatic ring would appear as a singlet in the upfield region.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | 7.5 - 8.2 | m | - |

| Allyl-CH= | 5.7 - 6.0 | m | - |

| Allyl=CH₂ | 5.1 - 5.4 | m | - |

| Allyl-NCH₂ | 3.9 - 4.2 | m | - |

| Methyl (CH₃) | ~2.6 | s | - |

Note: The predicted data is based on the analysis of similar compounds such as 3-methylbenzamide (B1583426) and 4-nitrobenzamide (B147303). rsc.org

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For N,N-diallyl-3-methyl-4-nitrobenzamide, fourteen distinct carbon signals are anticipated. The carbonyl carbon of the amide group is expected to resonate at the lowest field. The aromatic carbons' chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methyl group. The allyl carbons will have characteristic shifts for the sp² and sp³ hybridized carbons.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 168 - 172 |

| Aromatic C-NO₂ | 148 - 152 |

| Aromatic C-CON | 140 - 144 |

| Aromatic C-CH₃ | 135 - 139 |

| Aromatic C-H | 122 - 132 |

| Allyl -CH= | 130 - 134 |

| Allyl =CH₂ | 116 - 120 |

| Allyl N-CH₂ | 48 - 52 |

| Methyl -CH₃ | 18 - 22 |

Note: These predictions are based on data from related structures like N,N-dibutyl-p-nitrobenzamide and various substituted benzamides. rsc.orgorganicchemistrydata.org

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, for instance, confirming the connectivity within the allyl groups and the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. It would be crucial in confirming the connection of the diallyl groups to the amide nitrogen and the placement of the substituents on the aromatic ring. For example, a correlation between the carbonyl carbon and the N-CH₂ protons would confirm the amide bond.

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) Spectroscopy) for Functional Group Analysis

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of N,N-diallyl-3-methyl-4-nitrobenzamide is expected to show characteristic absorption bands for the amide, nitro, and allyl groups.

Predicted FTIR Data:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C=O (Amide) | Stretch | 1630 - 1660 |

| N-O (Nitro) | Asymmetric Stretch | 1510 - 1550 |

| N-O (Nitro) | Symmetric Stretch | 1340 - 1380 |

| C-N (Amide) | Stretch | 1250 - 1300 |

| C=C (Aromatic) | Stretch | 1450 - 1600 |

| C=C (Allyl) | Stretch | 1640 - 1680 |

| =C-H (Aromatic) | Bend (out-of-plane) | 800 - 900 |

| C-H (Methyl) | Stretch | 2850 - 2960 |

Note: These predictions are based on the analysis of similar compounds such as 3-methyl-4-nitrobenzamide (B1581358) and 4-methyl-3-nitrobenzoic acid. nih.govresearchgate.net

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. The molecular ion peak (M⁺) in the mass spectrum of N,N-diallyl-3-methyl-4-nitrobenzamide would confirm its molecular weight. The fragmentation pattern can provide further structural information.

The calculated molecular weight of N,N-diallyl-3-methyl-4-nitrobenzamide (C₁₄H₁₆N₂O₃) is 260.29 g/mol . The mass spectrum would be expected to show a molecular ion peak at m/z 260.

Predicted Fragmentation Pattern:

Loss of an allyl group (C₃H₅, 41 Da) leading to a fragment at m/z 219.

Cleavage of the amide bond, potentially forming the 3-methyl-4-nitrobenzoyl cation at m/z 164.

Further fragmentation of the aromatic ring and the allyl groups.

Note: The predicted fragmentation is based on general principles of mass spectrometry and data from related benzamides. rsc.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The nitrobenzene (B124822) moiety in N,N-diallyl-3-methyl-4-nitrobenzamide is a strong chromophore.

The UV-Vis spectrum is expected to show strong absorption bands in the ultraviolet region. The π → π* transitions of the aromatic ring and the n → π* transition of the nitro group are the primary electronic transitions anticipated. The exact position of the absorption maxima (λ_max) can be influenced by the solvent polarity. For similar nitro-containing aromatic compounds, λ_max values are often observed in the range of 250-300 nm. researchgate.net

X-ray Diffraction (XRD) Crystallography for Solid-State Structural Determination

X-ray Diffraction (XRD) crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for determining the precise molecular structure, including bond lengths, bond angles, and torsion angles, as well as understanding the packing of molecules in the crystal lattice. The resulting data are crucial for establishing structure-property relationships, understanding intermolecular interactions, and confirming the synthesis of new chemical entities.

To date, a comprehensive search of crystallographic databases and the scientific literature has not revealed a published single-crystal X-ray diffraction study for N,N-diallyl-3-methyl-4-nitrobenzamide. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and specific intermolecular interactions are not available in the public domain.

For illustrative purposes, the type of data that would be obtained from such a study can be understood by examining the crystallographic analyses of structurally related benzamide (B126) derivatives. For instance, studies on similar nitrobenzamide compounds have successfully elucidated their solid-state structures, revealing key conformational features and non-covalent interactions that govern their crystal packing. These studies typically report detailed tables of crystallographic data and molecular geometry.

Should a single crystal of sufficient quality of N,N-diallyl-3-methyl-4-nitrobenzamide be grown and analyzed, it would be possible to generate precise data as shown in the hypothetical tables below.

Hypothetical Crystallographic Data for N,N-diallyl-3-methyl-4-nitrobenzamide

| Parameter | Hypothetical Value |

| Empirical formula | C₁₄H₁₆N₂O₃ |

| Formula weight | 260.29 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 8.789(3) |

| α (°) | 90 |

| β (°) | 105.21(2) |

| γ (°) | 90 |

| Volume (ų) | 1325.4(9) |

| Z | 4 |

| Calculated density (g/cm³) | 1.305 |

| Absorption coefficient (mm⁻¹) | 0.095 |

| F(000) | 552 |

Hypothetical Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| C=O | 1.235(2) |

| C-N (amide) | 1.342(3) |

| N-C (allyl) | 1.468(3) |

| N-O (nitro) | 1.221(2) |

| O=C-N (amide) | 122.5(2) |

| C-N-C (allyl) | 118.9(2) |

| O-N-O (nitro) | 124.3(2) |

The determination of the crystal structure of N,N-diallyl-3-methyl-4-nitrobenzamide would provide invaluable insights into its molecular conformation. Specifically, it would reveal the rotational angles of the diallylamino group relative to the benzoyl moiety and the orientation of the nitro group with respect to the aromatic ring. Furthermore, the analysis of the crystal packing would identify any significant intermolecular interactions, such as C-H···O or C-H···π interactions, which are crucial for understanding the stability and physical properties of the solid-state material. Without experimental data, any discussion of its specific structural features remains speculative.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of organic molecules. For derivatives of nitrobenzamide, DFT calculations are frequently used to determine optimized geometries, electronic properties, and reactivity indices.

Studies on related molecules, such as N-(4-methylphenyl)-2-(3-nitrobenzamido)benzamide, have utilized DFT to analyze molecular geometry and electronic properties. researchgate.net In such compounds, the nitro group, being a strong electron-withdrawing group, significantly influences the electron distribution across the aromatic ring. This effect, combined with the electron-donating nature of the methyl group, creates a polarized system. In N,N-diallyl-3-methyl-4-nitrobenzamide, the nitro group at position 4 and the methyl group at position 3 are expected to have a pronounced effect on the electronic environment of the benzoyl moiety.

The reactivity of such a molecule can be described by frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For nitroaromatic compounds, the LUMO is typically localized over the nitro-substituted ring, indicating its susceptibility to nucleophilic attack or reduction. The HOMO, conversely, is often distributed over the more electron-rich portions of the molecule. The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

Note: These values are illustrative and based on DFT calculations for similar nitrobenzamide structures.

Conformational Analysis and Molecular Dynamics Simulations

The presence of two flexible N-allyl groups in N,N-diallyl-3-methyl-4-nitrobenzamide suggests a complex conformational landscape. Conformational analysis is crucial for understanding the three-dimensional shapes the molecule can adopt and their relative energies. The rotation around the C-N amide bond and the various single bonds within the allyl groups gives rise to multiple conformers.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of such molecules in different environments. MD studies on similar amides, like N,N-dimethylformamide, have been used to investigate liquid properties and intermolecular interactions. uoa.grcapes.gov.br For N,N-diallyl-3-methyl-4-nitrobenzamide, MD simulations could reveal how the allyl groups move and interact with their surroundings, which is particularly relevant for understanding its interactions with biological macromolecules or its behavior in solution. The flexibility of the diallyl groups could allow the molecule to adapt its shape to fit into binding pockets of enzymes or receptors.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms at a molecular level. rsc.org For N,N-diallyl-3-methyl-4-nitrobenzamide, several reaction types could be investigated. One key reaction is the reduction of the nitro group, a common transformation for nitroaromatic compounds that often proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.gov Computational studies can map the potential energy surface for such a reduction, identifying transition states and intermediates, thereby providing a detailed mechanistic pathway.

Another area of interest is the reactivity of the allyl groups, which can participate in various addition and cycloaddition reactions. The electronic influence of the nitrobenzamide core on the reactivity of these allyl groups could be quantified through computational models.

Furthermore, the synthesis of benzamides often involves the reaction of a carboxylic acid derivative with an amine. researchgate.net Theoretical studies can model these condensation reactions to understand the energetics and mechanism, which would be relevant for optimizing the synthesis of N,N-diallyl-3-methyl-4-nitrobenzamide itself.

Prediction of Spectroscopic Parameters for Structural Validation

DFT calculations are widely used to predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C), which can be compared with experimental data to validate the structure of a synthesized compound. nih.govresearchgate.netacs.orgacs.org For N,N-diallyl-3-methyl-4-nitrobenzamide, theoretical prediction of its NMR spectrum would be highly valuable.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Structurally Related Nitrobenzamide Moiety

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | ~ 165-170 |

| C-NO₂ | ~ 145-150 |

| C-CH₃ | ~ 135-140 |

| Aromatic CHs | ~ 120-130 |

| Methyl (CH₃) | ~ 20 |

Note: These are representative values for a 3-methyl-4-nitrobenzoyl core and would be further influenced by the N-diallyl group.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This is particularly relevant for predicting the interaction of a small molecule like N,N-diallyl-3-methyl-4-nitrobenzamide with a biological target, such as an enzyme or a receptor.

Studies on other nitrobenzamide derivatives have shown their potential to interact with various biological targets. For instance, certain nitrobenzamides have been investigated as inhibitors of enzymes like inducible nitric oxide synthase (iNOS) and α-glucosidase. nih.govnih.gov Molecular docking studies on these systems revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the protein.

For N,N-diallyl-3-methyl-4-nitrobenzamide, docking studies could be performed against a range of potential protein targets. The nitro group could act as a hydrogen bond acceptor, while the aromatic ring could engage in π-π stacking interactions. The flexible allyl groups could fit into hydrophobic pockets within the binding site. The predicted binding affinity, often expressed as a docking score or binding energy, can be used to rank its potential as an inhibitor or ligand for a particular target. A study on 3-methyl-4-nitrobenzoate derivatives highlighted their potential as antifungal agents through interactions with target proteins. researchgate.net

Table 3: Illustrative Molecular Docking Results for a Nitrobenzamide Derivative with a Target Protein

| Parameter | Value | Description |

|---|---|---|

| Binding Affinity | -7.0 to -9.0 kcal/mol | Predicted free energy of binding. |

| Key Interacting Residues | Arg, Tyr, Phe | Amino acids in the active site forming interactions. |

| Types of Interactions | Hydrogen bonds, hydrophobic interactions, π-π stacking | The nature of the forces stabilizing the complex. |

Note: These values are hypothetical and serve to illustrate the type of data obtained from molecular docking studies.

Chemical Reactivity and Mechanistic Studies of N,n Diallyl 3 Methyl 4 Nitrobenzamide

Reactions Involving the Amide Linkage

The amide bond in N,N-diallyl-3-methyl-4-nitrobenzamide, while generally stable, can be cleaved under specific hydrolytic or reductive conditions.

Hydrolysis: Under either acidic or basic conditions, the amide linkage can be hydrolyzed. Acid-catalyzed hydrolysis typically involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Subsequent proton transfer and elimination steps lead to the cleavage of the carbon-nitrogen bond.

Basic hydrolysis proceeds via the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the diallylaminyl anion, which is subsequently protonated.

Acidic Hydrolysis: N,N-diallyl-3-methyl-4-nitrobenzamide + H₃O⁺ → 3-Methyl-4-nitrobenzoic acid + Diallylamine (B93489) hydrochloride

Basic Hydrolysis: N,N-diallyl-3-methyl-4-nitrobenzamide + OH⁻ → 3-Methyl-4-nitrobenzoate + Diallylamine

Reduction: The amide functionality can be reduced to an amine using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). youtube.comorganic-chemistry.org This reaction transforms the carbonyl group into a methylene (B1212753) group (CH₂). The reaction proceeds via a complex mechanism involving the coordination of the aluminum hydride to the carbonyl oxygen, followed by hydride transfer. The resulting intermediate undergoes further reduction to yield the corresponding tertiary amine. researchgate.net

LiAlH₄ Reduction: N,N-diallyl-3-methyl-4-nitrobenzamide → N,N-diallyl(3-methyl-4-nitrophenyl)methanamine

Reactivity of the Diallyl Moieties

The two allyl groups are electron-rich and serve as sites for a variety of reactions, including additions, cyclizations, rearrangements, and oxidations.

The carbon-carbon double bonds of the allyl groups are susceptible to electrophilic addition reactions. The regioselectivity of these reactions typically follows Markovnikov's rule, where the electrophile adds to the less substituted carbon atom of the double bond.

Halogenation: Reaction with halogens, such as bromine (Br₂), results in the addition of two halogen atoms across the double bond, forming a vicinal dihalide. This reaction proceeds through a cyclic halonium ion intermediate.

Hydrohalogenation: The addition of hydrogen halides, like hydrogen bromide (HBr), across the double bonds yields the corresponding haloalkane. According to Markovnikov's rule, the hydrogen atom adds to the terminal carbon, and the halogen atom adds to the more substituted carbon.

Hydrofluorination: Analogous to related compounds like N,N-diallyl-4-nitrobenzamide, this molecule is expected to undergo hydrofluorination. For instance, reaction with a superacid system like HF/SbF₅ can lead to the formation of fluorinated derivatives.

| Reagent | Product of Addition to one Allyl Group |

| Bromine (Br₂) | N-(2,3-dibromopropyl)-N-allyl-3-methyl-4-nitrobenzamide |

| Hydrogen Bromide (HBr) | N-(2-bromopropyl)-N-allyl-3-methyl-4-nitrobenzamide |

| Hydrogen Fluoride/Antimony Pentafluoride (HF/SbF₅) | N-(2-fluoropropyl)-N-allyl-3-methyl-4-nitrobenzamide |

Interactive Data Table: Addition Reactions of the Diallyl Moieties.

The presence of two allyl groups allows for intramolecular reactions, leading to the formation of cyclic structures or rearranged products.

Irradiation of N,N-diallyl β,γ-unsaturated amides can lead to photocyclization, yielding pyrrolidin-2-ones through a 1,6-hydrogen transfer mechanism. rsc.org This type of reaction could potentially occur with N,N-diallyl-3-methyl-4-nitrobenzamide under photochemical conditions.

Sigmatropic rearrangements are concerted pericyclic reactions where a σ-bond migrates across a π-system. The organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, known as the Claisen rearrangement, is particularly relevant for allyl-containing compounds. organic-chemistry.orglibretexts.org For an N,N-diallyl amide, a direct Claisen rearrangement is not feasible. However, if one of the allyl groups first isomerizes to a propenyl group, an aza-Claisen rearrangement can occur. This isomerization can be catalyzed by transition metals. nih.govresearchgate.netnih.gov The resulting N-propenyl-N-allyl amide can then undergo a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a γ,δ-unsaturated amide.

The double bonds of the allyl groups can be targeted by various oxidizing agents.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will convert the alkene functionalities into epoxides. youtube.com This reaction is stereospecific and proceeds via a concerted mechanism. Depending on the stoichiometry, either one or both allyl groups can be epoxidized.

Epoxidation (1 equiv. m-CPBA): N-allyl-N-(oxiran-2-ylmethyl)-3-methyl-4-nitrobenzamide

Oxidative Cleavage: The allyl groups can be cleaved under oxidative conditions. A common method is ozonolysis, followed by a reductive or oxidative work-up. Another approach involves a one-pot hydroxylation and periodate scission. organic-chemistry.org This method first uses an oxidizing agent like osmium tetroxide (in catalytic amounts) to form a diol, which is then cleaved by sodium periodate (NaIO₄). This process ultimately removes the allyl group, converting the tertiary amide into a secondary amide. acs.org

Cyclization and Rearrangement Reactions

Reactivity of the Nitro Group

The aromatic nitro group is a strong electron-withdrawing group and its reactivity is dominated by reduction reactions.

Reduction to an Amine: The most common reaction of the nitro group is its reduction to a primary amine. This transformation is fundamental in organic synthesis and can be achieved with a variety of reducing agents. wikipedia.org The choice of reagent can be crucial, especially when other reducible functional groups, like the allyl double bonds, are present. Milder conditions are often preferred to maintain the integrity of the rest of the molecule.

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). commonorganicchemistry.com This method is generally very effective but can sometimes also reduce carbon-carbon double bonds.

Metals in Acidic Media: Reagents like iron (Fe) in acetic acid or hydrochloric acid, tin(II) chloride (SnCl₂) in hydrochloric acid, or zinc (Zn) in acidic conditions are classic and effective methods for this reduction. commonorganicchemistry.comyoutube.com

Transfer Hydrogenation: Using a source of hydrogen such as hydrazine or ammonium formate with a catalyst like Pd/C.

Sodium Hydrosulfite (Na₂S₂O₄): This reagent can selectively reduce nitro groups in the presence of other functional groups under mild conditions.

| Reducing Agent | Conditions | Product |

| H₂/Pd/C | Methanol, room temperature | N,N-diallyl-4-amino-3-methylbenzamide* |

| Fe/HCl | Ethanol/Water, reflux | N,N-diallyl-4-amino-3-methylbenzamide |

| SnCl₂·2H₂O | Ethanol, reflux | N,N-diallyl-4-amino-3-methylbenzamide |

| Na₂S₂O₄ | Water/Methanol, reflux | N,N-diallyl-4-amino-3-methylbenzamide |

*Potential for reduction of allyl groups depending on reaction time and conditions.

Interactive Data Table: Reduction of the Nitro Group.

Reduction Reactions

No experimental data has been published regarding the reduction of the nitro group or the diallylamide functionality of N,N-diallyl-3-methyl-4-nitrobenzamide. While standard reducing agents are known to reduce nitroarenes to anilines and amides to amines, the specific conditions and outcomes for this particular molecule have not been documented.

Nucleophilic Aromatic Substitution (SNAr) Potential

The potential for N,N-diallyl-3-methyl-4-nitrobenzamide to undergo nucleophilic aromatic substitution (SNAr) has not been investigated. The presence of a nitro group, which is a strong electron-withdrawing group, ortho to a potential leaving group would theoretically activate the aromatic ring towards SNAr reactions. However, without experimental studies, the feasibility and nature of such reactions remain unknown.

Influence of Substituent Effects on Reaction Pathways and Selectivity

There is no available research on how the methyl group at the 3-position and the diallylamide group influence the reactivity and selectivity of reactions involving N,N-diallyl-3-methyl-4-nitrobenzamide. The interplay of electronic and steric effects of these substituents on potential reaction pathways is yet to be determined.

Deuterium Labeling Studies for Mechanistic Investigations

No deuterium labeling studies have been conducted on N,N-diallyl-3-methyl-4-nitrobenzamide. Such studies are instrumental in elucidating reaction mechanisms, but in the absence of any reactivity studies on this compound, there have been no mechanistic questions to investigate using this technique.

Molecular Interaction and Biological Target Identification Research

Conceptual Framework of Small Molecule-Target Interactions

The therapeutic effect of a small molecule like N,N-diallyl-3-methyl-4-nitrobenzamide is predicated on its interaction with specific biological macromolecules, typically proteins such as enzymes or receptors. nih.gov This interaction is governed by the principles of molecular recognition, where the three-dimensional structure and chemical properties of the small molecule allow it to bind to a specific site on its target. nih.gov The binding can lead to modulation of the target's biological activity, either by inhibiting or activating its function, which in turn produces a physiological response.

Key factors influencing these interactions include:

Structural Complementarity: The shape of the small molecule fits into a binding pocket on the target protein, akin to a key fitting into a lock.

Chemical Complementarity: The interaction is stabilized by a network of non-covalent bonds, including hydrogen bonds, ionic bonds, hydrophobic interactions, and van der Waals forces. The presence of the nitro group and amide functional groups in N,N-diallyl-3-methyl-4-nitrobenzamide suggests its potential for forming specific hydrogen bonds and dipole-dipole interactions.

Affinity and Specificity: Affinity refers to the strength of the binding between the small molecule and its target, while specificity relates to its ability to bind preferentially to one target over others. High affinity and specificity are desirable properties for a drug candidate to maximize therapeutic effects and minimize off-target side effects.

Modern drug discovery often employs computational approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, to predict these interactions and guide the design of more potent and selective molecules. researchgate.netmdpi.com

Methodologies for Biological Target Identification

Identifying the specific protein or proteins that a small molecule interacts with within the complex environment of a cell is a significant challenge. nih.gov A variety of experimental strategies have been developed to meet this challenge, which can be broadly categorized into affinity-based and label-free methods. nih.gov

Affinity-based pull-down assays are a classic and widely used method for target identification. nih.govnih.gov The fundamental principle involves using the small molecule of interest as "bait" to capture its interacting protein partners ("prey") from a complex biological sample, such as a cell lysate. thermofisher.com

The general workflow for an affinity-based pull-down experiment is as follows:

Probe Synthesis: The small molecule, in this case, N,N-diallyl-3-methyl-4-nitrobenzamide, is chemically modified to incorporate a linker and an affinity tag (e.g., biotin). It is crucial that this modification does not significantly alter the molecule's biological activity. nih.gov

Immobilization: The tagged molecule is immobilized on a solid support, such as agarose (B213101) or magnetic beads. rsc.org

Incubation: The immobilized probe is incubated with a cell lysate, allowing the target proteins to bind to the "bait." nih.gov

Washing: Non-specifically bound proteins are washed away, leaving the specific target proteins attached to the probe. thermofisher.com

Elution and Identification: The captured proteins are eluted from the support and identified, typically using mass spectrometry. nih.gov

To enhance the covalent linkage between the probe and its target, especially for weaker interactions, photo-affinity labeling is often employed. This involves incorporating a photoreactive group into the probe that, upon exposure to UV light, forms a covalent bond with the target protein. nih.gov

Table 1: Illustrative Data from an Affinity-Based Pull-Down Experiment This table is a hypothetical representation of data that could be generated from such an experiment.

| Protein ID | Protein Name | Mass Spectrometry Score | Fold Enrichment (Probe vs. Control) |

|---|---|---|---|

| P04637 | p53 | 258 | 15.2 |

| Q06830 | PARP1 | 197 | 12.8 |

| P62258 | 14-3-3 protein zeta | 155 | 3.1 |

Chemical proteomics represents a powerful set of techniques for the systematic and proteome-wide identification of small molecule-protein interactions directly in a biological system. nih.govmdpi.com This approach can provide a more comprehensive understanding of a compound's targets, including potential off-targets. stanford.edu

One prominent method within chemical proteomics is Activity-Based Protein Profiling (ABPP) . ABPP utilizes chemical probes that react covalently with the active sites of specific enzyme families. nih.gov While this method is highly effective for certain enzyme classes, it may not be directly applicable to all targets of N,N-diallyl-3-methyl-4-nitrobenzamide unless it is designed to target a specific enzyme family with a reactive catalytic residue. acs.org

A more broadly applicable approach is Compound-Centric Chemical Proteomics (CCCP) , which focuses on identifying the targets of a specific bioactive compound. nih.govtandfonline.com This often involves affinity chromatography coupled with advanced mass spectrometry techniques, similar to the pull-down strategies described above, but with a greater emphasis on quantitative proteomics to distinguish specific binders from non-specific background. nih.gov

A significant drawback of affinity-based methods is that the chemical modification of the small molecule can alter its binding properties. rsc.org Label-free methods circumvent this issue by studying the interaction of the unmodified compound with its targets. semanticscholar.orgresearchgate.net

Several label-free techniques are available:

Cellular Thermal Shift Assay (CETSA): This method is based on the principle that the binding of a ligand to a protein stabilizes the protein and increases its resistance to heat-induced denaturation. researchgate.netpharmafeatures.com Cells or cell lysates are treated with the compound, heated to various temperatures, and the amount of soluble (non-denatured) protein is quantified. A shift in the melting temperature of a specific protein in the presence of the compound indicates a direct binding interaction. pharmafeatures.com

Drug Affinity Responsive Target Stability (DARTS): This technique relies on the observation that ligand binding can protect a protein from proteolysis (degradation by proteases). nih.govpharmafeatures.com In a DARTS experiment, a cell lysate is treated with the small molecule and then subjected to limited proteolysis. The target protein, stabilized by the bound ligand, will be more resistant to degradation compared to other proteins. pharmafeatures.com

Stability of Proteins from Rates of Oxidation (SPROX): SPROX measures changes in the stability of proteins against chemical denaturation upon ligand binding. This method can identify proteins whose stability is altered by the compound, suggesting a direct or indirect interaction. researchgate.net

Structure-Activity Relationship (SAR) Studies at the Molecular Level

No publically available research studies detailing the structure-activity relationships of N,N-diallyl-3-methyl-4-nitrobenzamide could be identified.

Computational Approaches in Target Prediction and Validation

A thorough search of scientific databases yielded no computational studies focused on the target prediction and validation for N,N-diallyl-3-methyl-4-nitrobenzamide.

Advanced Research Applications Non Clinical Focus

N,N-diallyl-3-methyl-4-nitrobenzamide as a Synthetic Building Block for Complex Organic Architectures

As a functionalized aromatic compound, N,N-diallyl-3-methyl-4-nitrobenzamide can serve as a valuable starting material for the synthesis of more complex organic molecules. The nitro group, a strong electron-withdrawing moiety, can be readily reduced to an amine. This transformation opens up a plethora of synthetic pathways, including the formation of amides, imines, and sulfonamides, or its conversion into a diazonium salt. Diazonium salts are exceptionally versatile intermediates in organic synthesis, enabling the introduction of a wide array of substituents onto the aromatic ring, such as halogens, cyano groups, and hydroxyl groups.

Furthermore, the diallyl groups are amenable to a variety of chemical transformations. These include, but are not limited to, olefin metathesis, polymerization, and various addition reactions across the double bonds. The presence of two allyl groups allows for the potential of cross-linking and the formation of intricate, three-dimensional molecular architectures. The combination of a modifiable aromatic core with reactive peripheral allyl groups makes N,N-diallyl-3-methyl-4-nitrobenzamide a promising candidate for the construction of novel and complex organic structures.

Development of Functional Materials and Coatings

The diallyl functionality of N,N-diallyl-3-methyl-4-nitrobenzamide is particularly significant in the field of polymer chemistry. Diallyl compounds are known to undergo polymerization, often leading to the formation of cross-linked thermosetting polymers. This characteristic suggests that N,N-diallyl-3-methyl-4-nitrobenzamide could be investigated as a monomer or co-monomer in the development of novel polymers with tailored properties.

The incorporation of the nitrobenzamide moiety into a polymer backbone could impart specific functionalities to the resulting material. For instance, the polar nitro group may enhance adhesion to various substrates, making such polymers suitable for use in advanced coatings and adhesives. Research in a related area has shown that polymer films based on polyacrylates can be used to create functional textile coatings. mdpi.comresearchgate.net While this research focused on N,N-diethyl-3-methylbenzamide (DEET), it highlights the potential for benzamide (B126) structures to be incorporated into functional coatings. mdpi.comresearchgate.net The development of polymers from N,N-diallyl-3-methyl-4-nitrobenzamide could be explored for applications requiring high thermal stability, chemical resistance, or specific optical properties.

Below is a table summarizing potential polymer characteristics based on the monomer's functional groups:

| Monomer Functional Group | Potential Polymer Property | Research Application |

| Diallyl Groups | Cross-linking, thermoset properties | Development of durable coatings, adhesives, and composite materials. |

| Nitro Group | Polarity, electron-withdrawing nature | Enhanced adhesion, modification of electronic properties, precursor to other functional groups. |

| Benzamide Core | Rigidity, potential for hydrogen bonding | Thermal stability, specific mechanical properties. |

Applications in Agrochemical Research and Pest Control Agent Development (focus on chemical aspects, not efficacy)

The structural motifs present in N,N-diallyl-3-methyl-4-nitrobenzamide are found in various biologically active molecules, including some classes of pesticides. The nitroaromatic group is a common feature in certain agrochemicals, and the amide linkage is also a key component of many pesticidal compounds. Therefore, this compound could serve as a scaffold or intermediate in the synthesis of novel candidates for pest control agents.

Research in this area would focus on the chemical modifications of N,N-diallyl-3-methyl-4-nitrobenzamide to explore structure-activity relationships. For example, the nitro group could be reduced to an amine and subsequently derivatized to produce a library of related compounds. The diallyl groups could also be modified to fine-tune the lipophilicity and other physicochemical properties of the molecule, which are critical for its interaction with biological targets. It is important to note that this line of research would be purely chemical in nature, focusing on the synthesis of new molecular entities, rather than the evaluation of their biological efficacy.

Role in Dye and Pigment Chemistry Research as an Intermediate

Nitroaromatic compounds are classical precursors in the synthesis of azo dyes. The synthesis typically involves the reduction of the nitro group to an amino group, followed by diazotization and coupling with a suitable aromatic partner. A study has demonstrated the synthesis of a reactive dye for textiles starting from a nitrated derivative of N,N-diethyl-m-toluamide (DEET). researchgate.net This suggests a plausible pathway where N,N-diallyl-3-methyl-4-nitrobenzamide could be similarly utilized.

The resulting azo dyes would incorporate the diallyl functionality, which could be exploited for further chemical modifications or for grafting the dye onto polymeric materials. The presence of the allyl groups could potentially influence the photophysical properties of the dye, such as its color, fluorescence, and stability. Research in this area would involve the synthesis of novel dyes and the characterization of their spectral properties.

The general synthetic route from a nitroaromatic compound to an azo dye is outlined below:

| Step | Reaction | Intermediate/Product |

| 1 | Reduction of Nitro Group | N,N-diallyl-4-amino-3-methylbenzamide |

| 2 | Diazotization | N,N-diallyl-3-methyl-4-diazoniumbenzamide salt |

| 3 | Azo Coupling | Azo dye containing the N,N-diallyl-3-methylbenzamide moiety |

Analytical and Environmental Toxicology Research Concerning Impurities and Metabolites in Industrial Processes

The production and use of any chemical compound in industrial processes raise questions about potential impurities, byproducts, and metabolites, and their impact on the environment and human health. While no specific toxicological studies on N,N-diallyl-3-methyl-4-nitrobenzamide are publicly available, research in this area would be crucial if the compound were to be produced on a larger scale.

Analytical methods, such as chromatography and mass spectrometry, would need to be developed to detect and quantify the parent compound and any related substances in environmental matrices. Toxicological research would aim to understand the potential hazards associated with these compounds. Studies on related nitroaromatic compounds indicate that they can have complex toxicological profiles, and their metabolites can sometimes be more toxic than the parent compound. Therefore, a thorough investigation into the environmental fate and toxicology of N,N-diallyl-3-methyl-4-nitrobenzamide and its degradation products would be an important area of research.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of N,N-diallyl-3-methyl-4-nitrobenzamide and its Chemical Class

N,N-diallyl-3-methyl-4-nitrobenzamide is a substituted aromatic amide with the molecular formula C14H16N2O3. nih.gov It belongs to the chemical class of nitrobenzamides, which are characterized by a benzamide (B126) core structure bearing a nitro group (-NO2) on the benzene (B151609) ring. The specific nomenclature indicates a methyl group at the 3-position and a nitro group at the 4-position of the benzoyl ring, with two allyl groups attached to the amide nitrogen.

The academic understanding of this specific compound is limited, with its properties and reactions not being extensively detailed in publicly available literature. However, the chemical class of nitrobenzamides has been a subject of interest in organic synthesis and medicinal chemistry. The presence of the nitro group, a strong electron-withdrawing group, significantly influences the chemical reactivity of the aromatic ring and the amide functionality. This group can serve as a precursor for other functional groups, such as amines, which are pivotal in the synthesis of various bioactive molecules and materials.

The diallyl amide moiety introduces reactive sites in the form of the allyl double bonds, which can participate in a variety of addition and polymerization reactions. The combination of the nitro-substituted aromatic ring and the reactive allyl groups suggests that N,N-diallyl-3-methyl-4-nitrobenzamide could serve as a versatile building block in chemical synthesis.

Identification of Unexplored Synthetic Avenues and Novel Reaction Pathways

While specific synthetic routes for N,N-diallyl-3-methyl-4-nitrobenzamide are not well-documented, plausible pathways can be inferred from the synthesis of analogous compounds. A common method for the synthesis of amides is the reaction of an acyl chloride with an appropriate amine. mdpi.com Therefore, a likely synthetic route for N,N-diallyl-3-methyl-4-nitrobenzamide would involve the reaction of 3-methyl-4-nitrobenzoyl chloride with diallylamine (B93489).

Unexplored synthetic avenues could involve the direct alkylation of a pre-existing benzamide. For instance, methods for the direct alkylation of N,N-dialkyl benzamides have been reported, which could potentially be adapted for the synthesis of N,N-diallyl-3-methyl-4-nitrobenzamide. researchgate.net This would offer an alternative to the traditional acyl chloride-amine reaction.

Novel reaction pathways for this compound could leverage the reactivity of the allyl groups. For example, olefin metathesis reactions could be explored to create more complex molecules or polymers. The nitro group also presents opportunities for novel reactions. For instance, reduction of the nitro group to an amine would yield N,N-diallyl-3-methyl-4-aminobenzamide, a compound with a nucleophilic amino group that could be further functionalized.

| Potential Synthetic Route | Reactants | Reaction Type |

| Standard Amidation | 3-methyl-4-nitrobenzoyl chloride, Diallylamine | Nucleophilic Acyl Substitution |

| Direct Alkylation | 3-methyl-4-nitrobenzamide (B1581358), Allyl halide | Nucleophilic Substitution |

Potential for Novel Molecular Target Discovery and Elucidation of Mechanistic Insights

The biological activity of N,N-diallyl-3-methyl-4-nitrobenzamide has not been extensively studied. However, the nitrobenzamide scaffold is present in various biologically active molecules. The nitro group can be crucial for interactions with biological targets and can influence the pharmacokinetic properties of a compound. The exploration of this compound's biological effects could lead to the discovery of novel molecular targets.

Mechanistic insights into the potential bioactivity could be gained by studying its interactions with enzymes and receptors. For example, the nitro group could act as a hydrogen bond acceptor or be metabolically reduced to reactive intermediates that could covalently modify biological macromolecules. The diallyl groups could also influence binding affinity and selectivity for specific targets.

Emerging Applications in Advanced Materials Science and Agrochemical Innovation

The presence of two polymerizable allyl groups suggests that N,N-diallyl-3-methyl-4-nitrobenzamide could be a valuable monomer for the synthesis of advanced materials. Polymerization of this compound could lead to the formation of functional polymers with unique properties conferred by the nitrobenzamide moiety. These polymers could have applications in areas such as specialty coatings, resins, and functional textiles.

In the field of agrochemical innovation, N,N-diethyl-m-toluamide (DEET) is a well-known insect repellent. researchgate.net The structural similarity of N,N-diallyl-3-methyl-4-nitrobenzamide to nitrated derivatives of DEET suggests that it could be investigated for potential insecticidal or repellent properties. researchgate.netresearchgate.net The modification of the alkyl groups on the amide nitrogen and the substitution pattern on the aromatic ring are known to influence the efficacy and safety of such compounds.

| Potential Application Area | Key Structural Feature | Potential Function |

| Advanced Materials | Diallyl groups | Monomer for polymerization |

| Agrochemicals | Substituted nitrobenzamide core | Insect repellent/insecticide |

Integration of Advanced Computational and Experimental Approaches in Future Research Initiatives

Future research on N,N-diallyl-3-methyl-4-nitrobenzamide would benefit significantly from the integration of computational and advanced experimental techniques. Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to predict the compound's molecular geometry, electronic properties, and reactivity. researchgate.net This could provide insights into its potential reaction mechanisms and spectroscopic characteristics.

Molecular docking studies could be used to screen for potential biological targets and to understand the binding modes of the compound with proteins. researchgate.net This would be a crucial step in exploring its potential as a therapeutic agent or agrochemical.

Experimentally, advanced spectroscopic techniques such as 2D NMR and mass spectrometry would be essential for the unambiguous characterization of the compound and its reaction products. mdpi.commdpi.com High-throughput screening methods could be utilized to efficiently evaluate its biological activity against a wide range of targets. The combination of these computational and experimental approaches will be vital for a comprehensive understanding of N,N-diallyl-3-methyl-4-nitrobenzamide and for unlocking its full potential in various scientific and technological fields.

Q & A

Basic: What are the recommended synthetic routes for N,N-diallyl-3-methyl-4-nitrobenzamide, and how can reaction efficiency be optimized?

Methodological Answer:

N,N-diallyl-3-methyl-4-nitrobenzamide can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 3-methyl-4-nitrobenzoyl chloride with diallylamine in anhydrous dichloromethane (DCM) under inert conditions. Triethylamine (TEA) is added as a base to neutralize HCl byproducts. Key optimization steps include:

- Stoichiometry: Maintain a 1:1 molar ratio of acyl chloride to amine to minimize side reactions.

- Temperature: Conduct the reaction at 0–5°C to suppress thermal decomposition of the nitro group .